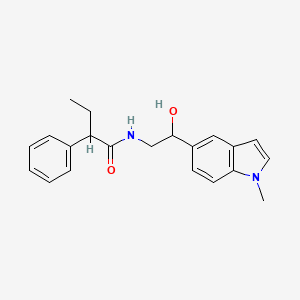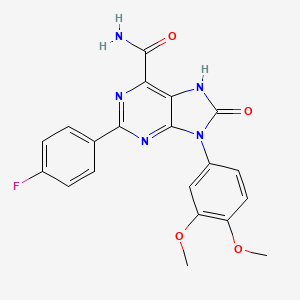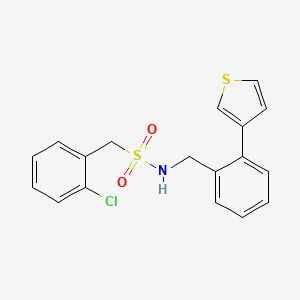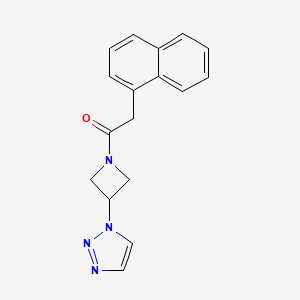![molecular formula C12H15N5O2 B2968750 1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid CAS No. 1144452-93-6](/img/structure/B2968750.png)
1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H15N5O2 . It is a complex organic molecule that contains several functional groups including a triazole ring, a pyridazine ring, and a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. The molecule contains a triazole ring, a pyridazine ring, and a carboxylic acid group . The presence of these functional groups can significantly influence the compound’s reactivity and interactions with other molecules.Aplicaciones Científicas De Investigación
Antihistaminic and Anti-inflammatory Activities
Research has highlighted the synthesis of eosinophil infiltration inhibitors with antihistaminic activity. Compounds derived from [1,2,4]triazolo and imidazo[1,2-b]pyridazine frameworks, when incorporating piperidine or piperazine with a benzhydryl group, exhibited both antihistaminic and anti-inflammatory effects. Specifically, certain derivatives demonstrated potent antihistaminic activity without central H(1) receptor blockade, alongside inhibiting eosinophil infiltration in animal models, suggesting potential therapeutic applications for atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Antimicrobial Activity
A study on novel [1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives revealed significant antimicrobial activity against various bacterial and fungal strains. These compounds, characterized by their structural novelty, have shown promise in combating microbial resistance, indicating their potential in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).
Antioxidant Properties
Research into the synthesis and evaluation of [1,2,4]triazolo and pyridotriazine derivatives has demonstrated notable antioxidant properties. These findings suggest that such compounds could play a role in managing oxidative stress-related conditions, further broadening the scope of their scientific application (Riyadh, 2011).
Anti-diabetic Potential
A series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their potential as anti-diabetic drugs through dipeptidyl peptidase-4 (DPP-4) inhibition. These compounds demonstrated significant DPP-4 inhibition, antioxidant, and insulinotropic activities, suggesting their utility in developing new treatments for diabetes (Bindu, Vijayalakshmi, & Manikandan, 2019).
Direcciones Futuras
The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, and potential biological activities. For example, it could be interesting to explore its potential as an inhibitor of receptor tyrosine kinase c-Met . Additionally, further studies could investigate its physical and chemical properties, as well as its safety and hazards.
Propiedades
IUPAC Name |
1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-8-13-14-10-4-5-11(15-17(8)10)16-6-2-3-9(7-16)12(18)19/h4-5,9H,2-3,6-7H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTBPGGXPZZXHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(1-aminoethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2968667.png)



![4-(4-fluorobenzyl)-3-[(4-nitrobenzyl)sulfanyl]-5-(trifluoromethyl)-4H-1,2,4-triazole](/img/structure/B2968672.png)
![1-(2-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2968674.png)
![5-[1-(3-methoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2968676.png)





![5-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2968688.png)

